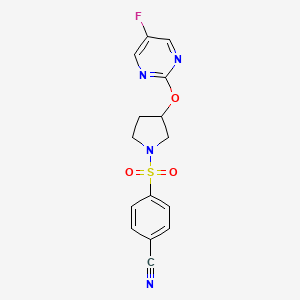![molecular formula C20H20N4O3 B2360563 2-morpholin-4-yl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide CAS No. 887198-52-9](/img/structure/B2360563.png)
2-morpholin-4-yl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that likely belongs to the class of compounds known as dipeptides . These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various techniques. For instance, one method involved the use of a Phenomenex Luna 3u C18 100A column and a Shimadzu LCMS-2020 single quadrupole mass spectrometer .Scientific Research Applications
Structural Analysis and Properties
The study of structural aspects and properties of compounds similar to "2-morpholin-4-yl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide" reveals insights into their salt and inclusion compound formation. For instance, the interaction with mineral acids and the formation of gels or crystalline solids by related compounds offer a foundation for understanding their potential applications in material science and molecular engineering (Karmakar et al., 2007).
Antifungal and Antimicrobial Activities
Some derivatives exhibit broad-spectrum antifungal properties against Candida and Aspergillus species, highlighting their potential in developing new antifungal agents (Bardiot et al., 2015). Additionally, 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives have been screened for antimicrobial activity, showing effectiveness against various microbial species, which could be relevant for pharmaceutical applications (Gul et al., 2017).
Neuroprotective Effects
The neuroprotective effects of pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety against oxidative stress in PC12 cells suggest potential therapeutic applications for neurodegenerative diseases (Sameem et al., 2017). These findings emphasize the versatility of morpholine derivatives in medicinal chemistry, offering routes for the development of new treatments.
Anticorrosion Applications
Investigations into the anti-corrosion performance of 8-hydroxyquinoline derivatives for mild steel in acidic medium demonstrate the potential of these compounds in industrial applications. Their effectiveness as cathodic inhibitors suggests utility in protecting metals from corrosion, which is crucial for maintaining infrastructure and machinery (Douche et al., 2020).
Future Directions
Properties
IUPAC Name |
2-morpholin-4-yl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c25-18(13-24-9-11-27-12-10-24)21-15-6-2-1-5-14(15)19-20(26)23-17-8-4-3-7-16(17)22-19/h1-8H,9-13H2,(H,21,25)(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGXYQKLHMTUMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
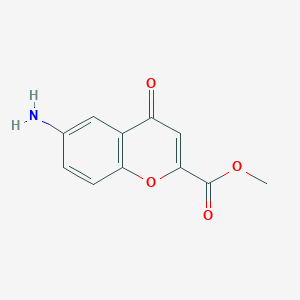
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonylpiperazin-2-yl]acetic acid](/img/structure/B2360482.png)
![4-((2-Chloro-4-fluorobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2360483.png)

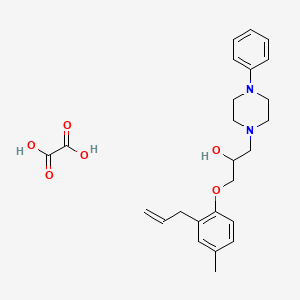
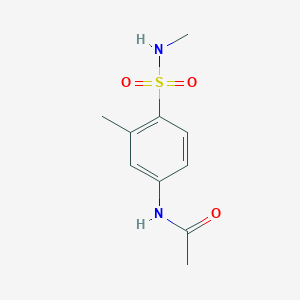
![4-(4-chlorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2360489.png)
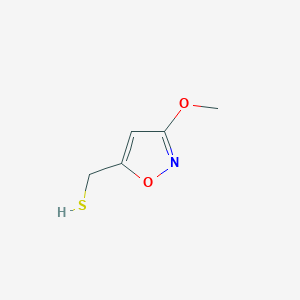
![3-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B2360495.png)
![6-Cyclopropyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2360496.png)

![methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2360499.png)
![N~1~-(4-chlorophenyl)-2-[(6-isopropyl-7-oxo-2-piperidino-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B2360501.png)
